BenchChemオンラインストアへようこそ!

Benztropine mesylate

Muscarinic receptor pharmacology Parkinson's disease research Anticholinergic drug development

Benztropine mesylate (CAS 132-17-2) combines M1 mAChR antagonism (Ki=0.59 nM), DAT inhibition (IC50=118 nM), and H1R antagonism (Ki=8.6 nM)—polypharmacology absent in atropine and class anticholinergics. It produces 5-fold higher serum anticholinergic activity vs trihexyphenidyl at clinically equivalent doses, plus anti-nicotinic activity at nAChRs not observed with classical muscarinic antagonists. Validated in Parkinson's models, MS remyelination (EAE), and cancer stem cell research (MDA-MB-231 IC50≈5 μM). Not a generic class substitute—compound-specific sourcing required. Specify mesylate salt; verify ≥98% purity. Not controlled; standard B2B shipping available.

Molecular Formula C22H29NO4S
Molecular Weight 403.5 g/mol
CAS No. 132-17-2
Cat. No. B1666703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenztropine mesylate
CAS132-17-2
SynonymsApo Benztropine
Apo-Benztropine
Bensylate
Benzatropine
Benzatropine Mesylate
Benzatropine Methanesulfonate
Benzatropine Methanesulfonate, Hydrobromide
Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer
Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer
Benztropine
Benztropine Mesylate
Cogentin
Cogentinol
Hydrobromide Benzatropine Methanesulfonate
Mesylate, Benzatropine
Mesylate, Benztropine
Methanesulfonate, Benzatropine
Methanesulfonate, Hydrobromide Benzatropine
N Methylbenztropine
N-Methylbenztropine
PMS Benztropine
PMS-Benztropine
Molecular FormulaC22H29NO4S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O
InChIInChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?;
InChIKeyCPFJLLXFNPCTDW-IIPFOPBBSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benztropine Mesylate (CAS 132-17-2) Procurement Guide: Pharmacological Profile and Baseline Characteristics for Scientific Selection


Benztropine mesylate (CAS 132-17-2) is a synthetic tropane derivative combining structural features of atropine and diphenhydramine, formulated as a mesylate salt (molecular weight 403.53 g/mol) [1]. It functions as a centrally acting muscarinic acetylcholine receptor (mAChR) antagonist with particularly high affinity for the M1 subtype (Ki = 0.59 nM in rat brain membranes), while also inhibiting the dopamine transporter (DAT) (IC50 = 118 nM) and exhibiting antagonism at histamine H1 receptors (Ki = 8.6 nM for human H1R) [2]. The compound demonstrates anti-nicotinic activity unobserved with classical muscarinic antagonists like atropine and inhibits acid sphingomyelinase by 87% at 10 mM concentration [3]. Benztropine mesylate has been investigated not only for its established role in managing Parkinson's disease and drug-induced extrapyramidal symptoms, but also for emerging applications in promoting remyelination in multiple sclerosis models and inhibiting cancer stem cell proliferation (IC50 ≈ 5 μM against MDA-MB-231 breast cancer cells) [4][5].

Benztropine Mesylate (CAS 132-17-2) Procurement Guide: Why In-Class Anticholinergic Substitution Is Scientifically Unjustified


In-class anticholinergic agents cannot be considered interchangeable with benztropine mesylate due to its unique polypharmacological profile combining high-affinity M1 mAChR antagonism (Ki = 0.59 nM) with DAT inhibition (IC50 = 118 nM), histamine H1 receptor antagonism (Ki = 8.6 nM), and competitive anti-nicotinic activity at nAChRs—a property absent in classical muscarinic antagonists like atropine . Unlike trihexyphenidyl, benztropine produces fivefold higher serum anticholinergic activity (SAA) at clinically equivalent doses, demonstrating substantially greater peripheral anticholinergic burden that cannot be replicated by simple dose adjustment of alternatives [1]. Furthermore, benztropine's extended elimination half-life (24–48 hours) compared to trihexyphenidyl (5–10 hours) fundamentally alters dosing frequency requirements and steady-state pharmacokinetics, making direct substitution without protocol revalidation scientifically unsound [2]. The compound's DAT binding mode also differs conformationally from that of cocaine and other DAT inhibitors, resulting in distinct functional outcomes including the absence of cocaine-like behavioral reinforcement—a feature not shared by all DAT ligands [3]. These quantitative and qualitative distinctions mandate compound-specific sourcing rather than generic class-based substitution.

Benztropine Mesylate (CAS 132-17-2) Procurement Guide: Quantified Differentiation Evidence for Scientific Selection


M1 Muscarinic Receptor Affinity: Benztropine Mesylate vs. Atropine and In-Class Anticholinergics

Benztropine mesylate exhibits exceptionally high affinity for M1 muscarinic acetylcholine receptors (Ki = 0.59 nM in rat brain membranes), placing it among the most potent anticholinergic antiparkinsonian agents evaluated [1]. In a comparative radioligand binding study using [3H]quinuclidinyl benzilate (QNB) in rat cortical tissue, benztropine demonstrated an IC50 value of approximately 0.02 μM, representing roughly 11-fold greater potency than atropine (IC50 = 0.22 μM) in the same assay system [2]. Among the five cloned human muscarinic receptor subtypes expressed in CHO cells, benztropine exhibited the highest affinity of all antimuscarinic compounds tested, second only to the non-selective radioligand QNB itself [3].

Muscarinic receptor pharmacology Parkinson's disease research Anticholinergic drug development

Dopamine Transporter (DAT) Inhibition: Benztropine Mesylate vs. Cocaine and Classical Uptake Inhibitors

Benztropine mesylate inhibits the dopamine transporter with an IC50 of 118 nM, representing moderate potency compared to cocaine (IC50 ≈ 200-500 nM depending on assay conditions) . Critically, the binding mode and conformational effects of benztropine on DAT differ fundamentally from those of cocaine. Whereas cocaine and other classical uptake inhibitors enhance the reaction of Cys-90 with MTSET, benztropine produces no effect on this reaction, indicating it stabilizes a distinct transporter conformation [1]. Furthermore, in the X-A342C DAT construct, benztropine protects Cys-342 from MTSET-induced reaction with a protective ratio (EC50 for protection / IC50 for [3H]WIN binding inhibition) of 32 [2].

Dopamine transporter pharmacology Cocaine addiction research Neuropharmacology

Serum Anticholinergic Activity: Benztropine Mesylate vs. Trihexyphenidyl in Clinical Dosing

In a crossover clinical study of 16 schizophrenic patients receiving chronic neuroleptic therapy, benztropine mesylate (6 mg/day) produced serum anticholinergic activity (SAA) levels fivefold higher than those achieved with trihexyphenidyl (10 mg/day) [1]. Despite this substantial difference in peripheral anticholinergic burden, neither drug altered serum neuroleptic activity (SNA), indicating that the differential SAA effect is compound-specific rather than reflective of altered antipsychotic pharmacokinetics [1].

Clinical pharmacology Anticholinergic burden Schizophrenia research

Anti-Nicotinic Activity: Benztropine Mesylate Differentiation from Atropine

While benztropine mesylate demonstrates anti-muscarinic effects comparable to atropine, it uniquely exhibits competitive anti-nicotinic action at the nicotinic acetylcholine receptor (nAChR)—a property unobserved with atropine . Classical muscarinic antagonists like atropine show potent anti-muscarinic effects but very weak or absent anti-nicotinic activity, whereas benztropine demonstrates dual antagonism at both cholinergic receptor families [1].

Nicotinic receptor pharmacology Cholinergic signaling Anticholinergic drug mechanism

Pharmacokinetic Half-Life: Benztropine Mesylate vs. Trihexyphenidyl

Benztropine mesylate exhibits an elimination half-life of 24–48 hours, substantially longer than that of trihexyphenidyl (5–10 hours) [1]. This 3–5-fold difference in half-life translates to benztropine being dosed twice daily in clinical practice compared to trihexyphenidyl's three to four times daily dosing requirements, reflecting fundamental pharmacokinetic divergence that cannot be overcome by simple dose adjustment [1].

Pharmacokinetics Drug metabolism Dosing regimen optimization

Benztropine Mesylate (CAS 132-17-2) Procurement Guide: Validated Research and Industrial Application Scenarios


Parkinson's Disease and Extrapyramidal Symptom Research: Muscarinic Receptor Pharmacology Studies

Benztropine mesylate is appropriate for investigations of M1 muscarinic receptor function in Parkinson's disease models and drug-induced extrapyramidal symptom research. Its exceptionally high M1 affinity (Ki = 0.59 nM) and 11-fold greater potency than atropine in cortical muscarinic receptor binding assays make it the compound of choice for studies requiring robust central anticholinergic activity [1]. The compound's DAT inhibition (IC50 = 118 nM) provides an additional dopaminergic component that may be relevant for modeling combined cholinergic-dopaminergic interventions . Researchers should note that benztropine produces fivefold higher serum anticholinergic activity than trihexyphenidyl at clinically equivalent doses, which must be accounted for in peripheral effect assessments [2].

Dopamine Transporter (DAT) Conformational Pharmacology and Cocaine Use Disorder Research

Benztropine mesylate serves as a critical tool compound for investigating DAT conformational states distinct from those induced by cocaine and other classical uptake inhibitors. Its lack of effect on Cys-90 MTSET reactivity (in contrast to cocaine and WIN 35428) and its protective ratio of 32 in the X-A342C DAT construct provide experimental leverage for dissecting DAT conformational dynamics [1]. This unique binding mode correlates with benztropine's atypical behavioral profile—namely, its lack of cocaine-like reinforcing effects—making it essential for research programs aimed at developing medications for cocaine use disorder that retain DAT binding without abuse liability [2].

Multiple Sclerosis Remyelination Research: Oligodendrocyte Differentiation Studies

Benztropine mesylate has been identified as a promoter of oligodendrocyte differentiation and remyelination in preclinical multiple sclerosis models, acting through M1 and M3 muscarinic receptor antagonism [1]. In the experimental autoimmune encephalomyelitis (EAE) model of relapsing-remitting MS, benztropine significantly decreases clinical severity when administered alone or in combination with approved immunosuppressive therapies [1]. The compound also inhibits acid sphingomyelinase by 87% at 10 mM concentration, providing an additional mechanistic axis for investigating sphingolipid signaling in demyelinating disorders . Researchers should verify the specific salt form (mesylate) and purity (≥98%) for reproducible in vivo and in vitro remyelination assays.

Cancer Stem Cell (CSC) Inhibition Research: Breast Cancer Models

Benztropine mesylate demonstrates anti-cancer stem cell activity in breast cancer models, inhibiting MDA-MB-231 cell proliferation with an IC50 of approximately 5 μM and significantly reducing mammosphere formation in a dose-dependent manner [1]. In the 4T1 mouse model, benztropine treatment (1.5 mg/kg daily for 3 weeks) significantly reduces both tumor size and tumor weight [1]. This activity appears to be mediated through acetylcholine receptors, dopamine transporters/receptors, and/or histamine receptors, offering a unique polypharmacological approach to CSC targeting that distinguishes benztropine from single-target investigational agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benztropine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.